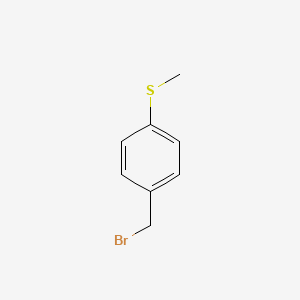

4-(Methylthio)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLKMRTVELBKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463735 | |

| Record name | 4-(Methylthio)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38185-19-2 | |

| Record name | 4-(Methylthio)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(Methylthio)benzyl Bromide from 4-(Methylthio)benzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 4-(methylthio)benzyl bromide from its corresponding alcohol, 4-(methylthio)benzyl alcohol. This conversion is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a thorough examination of the underlying chemical principles, a selection of robust synthetic protocols, and a detailed discussion of the critical process parameters that ensure a high-yielding and pure product. The guide is structured to provide not only procedural steps but also the rationale behind them, empowering researchers to adapt and troubleshoot the synthesis as needed. Safety considerations and analytical characterization of the product are also extensively covered.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an alkylating agent to introduce the 4-(methylthio)benzyl moiety into a target molecule. This functional group is present in a range of biologically active compounds, making its efficient synthesis a topic of significant interest to the pharmaceutical and agrochemical industries. The precursor, 4-(methylthio)benzyl alcohol, is a commercially available or readily synthesized starting material.[1] The conversion of the benzylic alcohol to the corresponding bromide is a key transformation that activates the benzylic position for nucleophilic substitution.

This guide will explore the common and effective methods for this transformation, focusing on reagents that are both reliable and scalable. The discussion will delve into the mechanistic underpinnings of these reactions, providing a solid theoretical foundation for the practical experimental procedures.

Mechanistic Considerations: The Nucleophilic Substitution of Benzylic Alcohols

The conversion of an alcohol to an alkyl bromide is a classic example of nucleophilic substitution. In the case of benzylic alcohols, the reaction can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions and the specific reagents employed.

The hydroxyl group (-OH) is a poor leaving group. Therefore, the first step in these reactions is the protonation or activation of the hydroxyl group to form a better leaving group, such as water (in the case of acid-catalyzed reactions) or a sulfonate ester. The subsequent departure of the leaving group generates a carbocation (SN1 pathway) or is concerted with the attack of the bromide nucleophile (SN2 pathway). The presence of the phenyl ring stabilizes the benzylic carbocation, making the SN1 pathway particularly favorable for benzylic alcohols.

Common Reagents for Bromination

Several reagents are commonly used to effect the conversion of benzylic alcohols to benzyl bromides. These include:

-

Phosphorus Tribromide (PBr3): A classic and effective reagent for this transformation.[2]

-

Thionyl Bromide (SOBr2): Another powerful brominating agent.

-

N-Bromosuccinimide (NBS) in the presence of Triphenylphosphine (PPh3): This combination, known as the Appel reaction, offers a milder alternative.

-

Hydrobromic Acid (HBr): A straightforward and cost-effective method.[3]

The choice of reagent often depends on the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the molecule.

Recommended Synthetic Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound using two of the most reliable methods: Phosphorus Tribromide and the Appel reaction.

Method 1: Bromination using Phosphorus Tribromide (PBr3)

This method is highly effective and generally provides good yields. However, PBr3 is a corrosive and moisture-sensitive reagent that must be handled with care.[4][5][6][7][8]

3.1.1. Experimental Protocol

-

Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-(methylthio)benzyl alcohol and a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane). The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Phosphorus tribromide (0.33-0.5 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of the alcohol over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained at or below 0 °C during the addition.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is carefully poured onto crushed ice to quench the excess PBr3. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.[9]

3.1.2. Data Summary

| Parameter | Value |

| Starting Material | 4-(methylthio)benzyl alcohol |

| Reagent | Phosphorus Tribromide (PBr3) |

| Solvent | Anhydrous Diethyl Ether or Dichloromethane |

| Reaction Temperature | 0 °C |

| Typical Yield | 80-95% |

| Purification Method | Column Chromatography or Distillation |

Method 2: The Appel Reaction (PPh3 and NBS)

This method is milder than using PBr3 and is often preferred for substrates with sensitive functional groups. The reaction is generally fast and clean.

3.2.1. Experimental Protocol

-

Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 4-(methylthio)benzyl alcohol and triphenylphosphine (1.1-1.3 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Reagent Addition: N-Bromosuccinimide (NBS) (1.1-1.3 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction is typically very fast, often completing within minutes.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Workup: The reaction mixture is diluted with a non-polar solvent like hexane to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

3.2.2. Data Summary

| Parameter | Value |

| Starting Material | 4-(methylthio)benzyl alcohol |

| Reagents | Triphenylphosphine (PPh3), N-Bromosuccinimide (NBS) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane |

| Reaction Temperature | Room Temperature |

| Typical Yield | 85-98% |

| Purification Method | Column Chromatography |

Visualizing the Synthesis

Reaction Mechanism Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol Flow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum should show a characteristic singlet for the benzylic protons (CH2Br) typically in the range of 4.4-4.6 ppm. The methylthio protons (SCH3) will appear as a singlet around 2.5 ppm. The aromatic protons will exhibit the expected splitting pattern for a 1,4-disubstituted benzene ring.

-

13C NMR: The carbon NMR spectrum will show the benzylic carbon (CH2Br) signal around 33 ppm and the methylthio carbon (SCH3) around 15 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the broad O-H stretch from the starting alcohol and the presence of C-Br stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

-

4-(Methylthio)benzyl Alcohol: May cause skin and eye irritation.

-

Phosphorus Tribromide (PBr3): Highly corrosive and reacts violently with water.[4][5] It is toxic if inhaled or swallowed and causes severe skin burns and eye damage.[7] Handle under an inert atmosphere and add to the reaction mixture slowly and carefully.[6]

-

Thionyl Bromide (SOBr2): Also highly corrosive and reacts with water.[10][11][12] It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[13]

-

N-Bromosuccinimide (NBS): An irritant and a lachrymator. Avoid inhalation of dust.

-

Triphenylphosphine (PPh3): Can cause skin and eye irritation.

-

Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from 4-(methylthio)benzyl alcohol is a well-established and efficient transformation. The choice between methods utilizing phosphorus tribromide or the Appel reaction will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and successfully prepare this important synthetic intermediate.

References

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

Sciencemadness.org. (2023-03-02). Quick and partial report on benzyl bromide synthesis. [Link]

- Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

- Google Patents. (2001-02-01). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)

-

ResearchGate. (2013-07-03). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? [Link]

-

Supporting information for. [Link]

-

NJ.gov. Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. [Link]

-

Sciencemadness Wiki. Phosphorus tribromide. [Link]

-

Georganics. Thionyl bromide. [Link]

-

Reddit. (2021-01-28). How to handle phosphorus tribromide? : r/OrganicChemistry. [Link]

-

NIH PubChem. Phosphorus tribromide | PBr3 | CID 24614. [Link]

-

NIH PubChem. Thionyl bromide | Br2OS | CID 68176. [Link]

-

Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol. [Link]

-

The Royal Society of Chemistry. Supplementary Information for:. [Link]

-

ResearchGate. (2014-10-01). How does one separate Benzyl bromide from the reaction mixture? [Link]

- Google Patents.

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. nj.gov [nj.gov]

- 5. Phosphorus tribromide - Sciencemadness Wiki [sciencemadness.org]

- 6. reddit.com [reddit.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Phosphorus tribromide | PBr3 | CID 24614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. georganics.sk [georganics.sk]

- 13. Thionyl bromide | Br2OS | CID 68176 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 4-(Methylthio)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Key Features

4-(Methylthio)benzyl bromide, with the molecular formula C₈H₉BrS and a molecular weight of 217.13 g/mol , is a substituted aromatic compound.[1][2] Its structure features a benzene ring para-substituted with a methylthio (-SCH₃) group and a bromomethyl (-CH₂Br) group. This unique combination of functional groups dictates its reactivity and, consequently, its spectroscopic signature. Understanding these signatures is critical for reaction monitoring, quality control, and mechanistic studies.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the spectrum is predicted to be clean and highly informative, with distinct signals for the aromatic, benzylic, and methyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | Ar-H (ortho to -CH₂Br) |

| ~7.20 | Doublet | 2H | Ar-H (ortho to -SCH₃) |

| ~4.50 | Singlet | 2H | -CH ₂Br |

| ~2.50 | Singlet | 3H | -SCH ₃ |

Interpretation and Causality

The aromatic region is expected to show a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing bromomethyl group are deshielded and appear further downfield compared to the protons ortho to the electron-donating methylthio group. The benzylic protons of the -CH₂Br group are significantly deshielded due to the electronegativity of the adjacent bromine atom, resulting in a singlet at approximately 4.50 ppm. The methyl protons of the -SCH₃ group will appear as a sharp singlet at around 2.50 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual chloroform signal at 7.26 ppm.

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR but is equally crucial for structural confirmation.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary Ar-C (-SCH₃) |

| ~137 | Quaternary Ar-C (-CH₂Br) |

| ~129 | Ar-C H (ortho to -CH₂Br) |

| ~126 | Ar-C H (ortho to -SCH₃) |

| ~33 | -C H₂Br |

| ~15 | -SC H₃ |

Interpretation and Causality

The spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The two quaternary carbons attached to the substituents will have characteristic chemical shifts. The benzylic carbon of the -CH₂Br group will be found around 33 ppm, while the methyl carbon of the -SCH₃ group will be the most upfield signal at approximately 15 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 512 to 1024 scans are typically required for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1220 | Strong | C-Br stretch |

| ~820 | Strong | p-disubstituted C-H out-of-plane bend |

Interpretation and Causality

The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretches below 3000 cm⁻¹. The presence of the benzene ring is confirmed by the characteristic C=C skeletal vibrations in the 1600-1500 cm⁻¹ region. A strong absorption around 1220 cm⁻¹ is indicative of the C-Br stretching vibration. The substitution pattern on the benzene ring is confirmed by a strong out-of-plane bending vibration around 820 cm⁻¹, which is characteristic of a 1,4-disubstituted (para) benzene ring.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

-

Processing: Collect a background spectrum of the clean ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 3: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 216/218 | High | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |

| 137 | High | [M - Br]⁺ (Loss of bromine radical) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Causality

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), appearing at m/z 216 and 218. The base peak is likely to be the [M - Br]⁺ fragment at m/z 137, resulting from the facile cleavage of the C-Br bond to form a stable benzylic carbocation. Further fragmentation could lead to the formation of the tropylium ion at m/z 91.

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-300.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its unequivocal identification and characterization. While experimental data is not currently in the public domain, the predicted spectra, grounded in fundamental principles and supported by data from analogous structures, offer a reliable blueprint for researchers. The detailed experimental protocols provided herein empower scientists to acquire this data with confidence, ensuring the integrity and validity of their findings. This guide serves not only as a technical resource but also as a testament to the predictive power of spectroscopic techniques in modern chemical science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C8H9BrS). [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 4-(Methylthio)benzyl Bromide

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the landscape of modern drug discovery and organic synthesis, the unambiguous confirmation of molecular structure is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, stands out for its ability to provide a direct map of the carbon skeleton of a molecule. Unlike ¹H NMR, where spin-spin coupling can create complex multiplets, standard proton-decoupled ¹³C NMR spectra offer a simplified view, with each unique carbon environment typically yielding a single, distinct peak.[1][2] This guide provides a comprehensive analysis of the ¹³C NMR spectrum of 4-(Methylthio)benzyl bromide, a key intermediate in the synthesis of various biologically active compounds.[3] We will explore the theoretical underpinnings of the spectrum, a practical guide to its acquisition, and the interpretation of the resulting data, grounded in established scientific principles.

The subject of our analysis, this compound (C₈H₉BrS), possesses a para-substituted aromatic ring, presenting a fascinating case study in the interplay of substituent effects on carbon chemical shifts.[4][5] Understanding these effects is not merely an academic exercise; it is crucial for verifying the regiochemistry of a synthesis and ensuring the purity of the target compound.

Theoretical Analysis: Predicting the ¹³C NMR Spectrum

The structure of this compound contains six unique carbon environments, which should theoretically result in six distinct signals in the ¹³C NMR spectrum. The para-substitution pattern of the benzene ring creates a plane of symmetry, meaning that the C2 and C6 carbons are equivalent, as are the C3 and C5 carbons.

The chemical shift (δ) of each carbon is determined by its local electronic environment. Electron-withdrawing groups deshield a carbon nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield the nucleus, shifting it upfield (to a lower ppm value).[6]

Substituent Effects on the Aromatic Ring:

The benzene ring is influenced by two substituents with opposing electronic characteristics:

-

-SCH₃ (Methylthio group): The sulfur atom is more electronegative than carbon, exerting a weak inductive electron-withdrawing effect. However, its lone pairs of electrons can participate in resonance with the aromatic ring, donating electron density. This resonance effect is dominant, making the -SCH₃ group an overall ortho-para directing, activating group. This donation of electron density will cause shielding (an upfield shift) at the ortho (C3/C5) and para positions.

-

-CH₂Br (Bromomethyl group): This group is primarily electron-withdrawing due to the inductive effect of the electronegative bromine atom. This effect will deshield the ipso-carbon (C1) and, to a lesser extent, other carbons in the ring.

The interplay of these effects dictates the final chemical shifts of the aromatic carbons.[7] A detailed analysis of each carbon environment is presented below.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted chemical shift regions for each unique carbon in this compound, based on established substituent effects and data from analogous compounds like 4-(Methylthio)benzyl alcohol and benzyl bromide.[8][9][10]

| Carbon Atom(s) | Chemical Environment | Predicted Shift (δ, ppm) | Rationale & Justification |

| C-SCH₃ | Methyl carbon attached to sulfur | 15 - 20 | This aliphatic carbon is shielded and appears in the typical upfield region for methyl groups attached to a second-row heteroatom. |

| C-CH₂Br | Benzylic carbon attached to bromine | 32 - 38 | The electronegative bromine atom deshields this carbon, shifting it downfield. Its chemical shift is significantly lower than that of a benzylic alcohol (~65 ppm) but higher than a simple methyl group.[11] |

| C3 / C5 | Aromatic C-H, ortho to -SCH₃ | 126 - 129 | These carbons are shielded by the electron-donating resonance effect of the -SCH₃ group, shifting them upfield relative to unsubstituted benzene (128.5 ppm). |

| C2 / C6 | Aromatic C-H, ortho to -CH₂Br | 129 - 132 | These carbons are deshielded by the inductive effect of the -CH₂Br group. The two distinct signals for the protonated aromatic carbons (C2/C6 and C3/C5) confirm the para-substitution pattern. |

| C1 | Quaternary aromatic, attached to -CH₂Br | 135 - 138 | This ipso-carbon is deshielded by the attached electron-withdrawing bromomethyl group. Quaternary carbons often exhibit weaker signals.[2][11] |

| C4 | Quaternary aromatic, attached to -SCH₃ | 138 - 142 | This ipso-carbon is significantly deshielded. While the sulfur donates electron density to the ring overall, the direct attachment to the heteroatom and its electronegativity result in a downfield shift for the ipso-carbon. This is a common effect for carbons directly bonded to substituents.[7] |

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol provides a robust, self-validating methodology.

Workflow for ¹³C NMR Analysis

Caption: Experimental workflow for ¹³C NMR spectral acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.

-

Ensure the solvent contains tetramethylsilane (TMS) as the internal standard, with its signal defined as 0.0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

-

-

Data Acquisition:

-

Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Key Acquisition Parameters:

-

Spectral Width (SW): ~240 ppm (0-240 ppm) to ensure all carbon signals are captured.

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. A higher number of scans increases the signal-to-noise ratio, which is particularly important for detecting weak quaternary carbon signals.

-

Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, leading to more reliable quantitative information, though ¹³C NMR is not inherently quantitative without further optimization.

-

Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay, reducing the total experiment time.

-

-

-

Data Processing:

-

Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID) signal.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat spectral baseline.

-

Reference the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks (note: standard ¹³C peak integrals are not directly proportional to the number of carbons).

-

Pick and label the chemical shift of each peak.

-

Conclusion and Further Steps

The ¹³C NMR spectrum provides an unambiguous fingerprint of this compound, confirming the connectivity of its carbon framework. The predicted six-line spectrum, with characteristic shifts for the methylthio, bromomethyl, and four distinct aromatic carbons, serves as a powerful tool for quality control and reaction monitoring. For further structural confirmation, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons, validating the assignments made here. This comprehensive approach, combining theoretical prediction with robust experimental protocol, exemplifies the power of ¹³C NMR in modern chemical research.

References

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

SpectraBase. Benzylbromide. [Link]

-

PubChem. This compound. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

-

University of Wisconsin-Madison. Summary of C13-NMR Interpretation. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Kumar, S., et al. (2023). Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond. RSC Advances. [Link]

-

Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond: expeditious access to a new C–S bond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H9BrS | CID 11367930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(甲硫基)溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzyl bromide(100-39-0) 13C NMR spectrum [chemicalbook.com]

- 10. 4-(Methylthio)benzyl alcohol(3446-90-0) 13C NMR spectrum [chemicalbook.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mass Spectrometry of 4-(Methylthio)benzyl Bromide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(Methylthio)benzyl bromide (C₈H₉BrS), a compound of interest in synthetic chemistry and drug development. In the absence of a publicly available experimental mass spectrum, this document leverages established principles of mass spectrometry and extensive data from structurally related analogues to present a predictive yet robust examination of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into experimental design, data interpretation, and the underlying chemical principles governing the gas-phase ion chemistry of this molecule.

Introduction: The Analytical Imperative for this compound

This compound is a bifunctional aromatic compound incorporating a reactive benzylic bromide and a sulfur-containing methylthio group.[1][2][3] Its utility as a building block in organic synthesis necessitates reliable analytical methods for its characterization and for monitoring its reactions. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight, elemental composition, and structural integrity. Understanding its behavior under various ionization techniques is paramount for unambiguous identification and for elucidating the structures of its derivatives and potential impurities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉BrS | PubChem[1] |

| Molecular Weight | 217.13 g/mol | PubChem[1] |

| Monoisotopic Mass | 215.96083 Da | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 43-47 °C | Sigma-Aldrich[2], ChemicalBook[3] |

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Predicted Fragmentation Pathways under EI

Upon 70 eV electron impact, this compound is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation events are dictated by the lability of the C-Br bond and the stability of the resulting benzylic carbocation, which is further influenced by the para-methylthio substituent.

Key Predicted Fragmentation Steps:

-

α-Cleavage of the Bromine Radical: The most facile fragmentation is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This will generate the highly stable 4-(methylthio)benzyl cation at m/z 137. The resonance stabilization afforded by the aromatic ring and the sulfur atom's lone pairs makes this a very favorable pathway.

-

Formation of the Tropylium Ion: The 4-(methylthio)benzyl cation (m/z 137) can undergo rearrangement to a substituted tropylium ion, a common fragmentation pathway for benzylic cations that further enhances its stability.

-

Loss of a Methyl Radical: Fragmentation can also be initiated by the loss of a methyl radical (•CH₃) from the methylthio group of the molecular ion, leading to an ion at m/z 202/204.

-

Subsequent Fragmentations: The 4-(methylthio)benzyl cation (m/z 137) is expected to undergo further fragmentation, including the loss of a methyl radical to yield an ion at m/z 122, and the potential loss of a thioformaldehyde molecule (CH₂S) to produce an ion at m/z 91, corresponding to the tropylium ion.

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic isotopic patterns for all bromine-containing fragments, appearing as doublets with a mass difference of 2 Da and a roughly 1:1 intensity ratio.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol for EI-MS Analysis

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Interpretation: The resulting mass spectrum should be analyzed for the presence of the molecular ion peak (m/z 216/218) and the key fragment ions predicted above. The isotopic pattern of bromine-containing fragments is a critical diagnostic feature. Library searches in databases like NIST/EPA/NIH may provide matches to similar compounds, aiding in structural confirmation.[5]

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Perspective

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily yielding protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[6] This makes ESI ideal for determining the molecular weight of the analyte.

Expected Behavior under ESI-MS

Given the structure of this compound, it is not expected to readily protonate under standard positive-ion ESI conditions due to the absence of a basic site. The sulfur atom's lone pairs are not sufficiently basic to be protonated in a typical ESI mobile phase. However, the formation of adduct ions is highly probable.

Predicted ESI-MS Observations:

-

Sodium Adduct: The most likely observed species will be the sodium adduct, [C₈H₉BrS + Na]⁺, with an expected m/z of 238.95/240.95.

-

Potassium Adduct: A potassium adduct, [C₈H₉BrS + K]⁺, may also be observed at m/z 254.92/256.92.

-

In-source Fragmentation: By increasing the cone voltage (in-source collision-induced dissociation), some fragmentation can be induced. The most probable fragmentation would be the loss of HBr, leading to a fragment ion at m/z 136.

Caption: Predicted ESI-MS ionization and in-source fragmentation.

Experimental Protocol for ESI-MS Analysis

Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound (approximately 0.1 mg/mL) in a mobile phase-compatible solvent, such as acetonitrile or methanol.

-

LC Separation (Optional but Recommended):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS Detection:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 20 V (for minimal fragmentation) and 60 V (to induce fragmentation).

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: Scan from m/z 100 to 400.

-

Data Interpretation: The primary goal is to identify the molecular weight via adduct formation. The high-resolution mass spectrometry (HRMS) capability of modern instruments can provide an accurate mass measurement, which can be used to confirm the elemental composition of the parent molecule and any observed fragments.

Conclusion: A Predictive Framework for Analysis

This guide provides a detailed, albeit predictive, overview of the mass spectrometric analysis of this compound. By leveraging fundamental principles of ion chemistry and comparative data from related structures, we have outlined the expected fragmentation patterns under both EI and ESI conditions. The provided experimental protocols offer a robust starting point for researchers seeking to characterize this compound. As with any analytical endeavor, empirical data is the ultimate arbiter, and it is our hope that this guide will serve as a valuable resource for the acquisition and interpretation of such data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Oxidative β-C–H Sulfonylation of Cyclic Amines. [Link]

-

ResearchGate. MS 3 Fragmentation behavior of substituted N-benzyl isatin (2h-i). [Link]

-

ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

ResearchGate. Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. [Link]

-

PubMed. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. National Center for Biotechnology Information. [Link]

-

PubMed Central. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. National Center for Biotechnology Information. [Link]

-

ResearchGate. Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Center for Biotechnology Information. [Link]

-

University of Victoria. Assigning the ESI mass spectra of organometallic and coordination compounds. [Link]

-

PubMed. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. National Center for Biotechnology Information. [Link]

-

ResearchGate. High-Molecular Weight Sulfur-Containing Aromatics Refractory to Weathering as Determined by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. [Link]

-

ResearchGate. Mass spectrometnc analysis for organic boron compounds. [Link]

-

ResearchGate. (left) Fragmentation of the substituted benzylpyridinium "parent ion". [Link]

-

ResearchGate. (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Assigning the ESI mass spectra of organometallic and coordination compounds. National Center for Biotechnology Information. [Link]

-

Analytical Methods. Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. The Royal Society of Chemistry. [Link]

-

SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

MDPI. Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. [Link]

-

ChemBK. 4-(METHYLTHIO)BENZYL ALCOHOL. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

ResearchGate. Fragmentation of N‐benzyl‐substituted five‐membered nitriles (Bn = benzyl). [Link]

Sources

- 1. This compound | C8H9BrS | CID 11367930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 38185-19-2 [sigmaaldrich.com]

- 3. This compound [chemicalbook.com]

- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. govinfo.gov [govinfo.gov]

- 6. Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 4-(Methylthio)benzyl bromide

An In-Depth Technical Guide to 4-(Methylthio)benzyl Bromide: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound (MTBB), a crucial reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts. It delves into the causality behind its properties and applications, offering field-proven insights into its handling, synthesis, and strategic deployment in complex molecular construction.

Core Molecular Profile and Significance

This compound, with the CAS Number 38185-19-2, is a para-substituted aromatic compound featuring a reactive benzylic bromide and a methylthio ether group.[1][2][3] This unique combination of functional groups makes it a valuable building block, particularly as an alkylating agent for introducing the 4-(methylthio)benzyl moiety into a target molecule. This group can serve as a stable protecting group or as a key pharmacophore in medicinal chemistry. Its structural attributes are foundational to understanding its reactivity and physical behavior.

Caption: Figure 2: General workflow for the synthesis of MTBB.

Step-by-Step Laboratory Synthesis

This protocol is a self-validating system; successful execution hinges on the careful exclusion of moisture and the monitoring of the reaction's progress.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-methylthioanisole (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq). Causality: A slight excess of NBS ensures complete consumption of the starting material. NBS is chosen as it provides a low, steady concentration of bromine radicals, minimizing side reactions.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02 eq).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Trustworthiness Check: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot on the TLC plate validates progress.

-

Workup: Cool the reaction mixture to room temperature, then to 0 °C in an ice bath. The succinimide byproduct will precipitate. Filter the solid byproduct and wash it with a small amount of cold solvent.

-

Purification: Combine the filtrates and wash with water and then brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product is typically a pale yellow solid. Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a white crystalline solid.

Safety, Handling, and Storage: A Mandate for Caution

This compound is a hazardous substance and must be handled with appropriate precautions. Its classification underscores the need for stringent safety protocols.

GHS Hazard Classification: [1]* Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed. [1]* Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage. [1]* Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction. [1]

Mandatory Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [4] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4]

-

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]* Moisture Sensitivity: The compound is moisture-sensitive. [4]The benzylic bromide can hydrolyze to the corresponding alcohol. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon).

-

Stability: The compound is stable under recommended storage conditions. [4]

Applications in Synthesis: The Strategic Role of a Benzylic Bromide

The utility of this compound stems from the reactivity of the C-Br bond. As a benzylic halide, it is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.

Caption: Figure 3: Generalized Sₙ2 reaction pathway with MTBB.

Protecting Group Chemistry

The 4-(methylthio)benzyl group can be installed on alcohols, phenols, and carboxylic acids as a protecting group. It is relatively stable to a variety of reaction conditions but can be cleaved under specific oxidative or reductive conditions, offering an orthogonal deprotection strategy compared to other benzyl-type protecting groups.

Intermediate in Drug Development

The 4-(methylthio)phenyl moiety is present in various biologically active molecules. MTBB serves as a key starting material or intermediate for the synthesis of these compounds. The sulfur atom can be selectively oxidized to a sulfoxide or sulfone, providing a route to modulate the electronic and steric properties of the molecule, which is a common strategy in lead optimization during drug discovery.

References

-

PubChem Compound Summary for CID 11367930, this compound. National Center for Biotechnology Information. [Link]

-

Supporting Information for Reaction of PPh3 with benzyl bromide. The Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

4-methyl thio benzyl cyanide. PharmaCompass.com. [Link]

-

4. The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

-

Supporting Information for Aerobic Oxidation of Alcohols. Wiley-VCH. [Link]

-

predicting likely fragments in a mass spectrum. YouTube. [Link]

-

Illustrated Glossary of Organic Chemistry - Fragment ion. UCLA Chemistry. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

ATR-FTIR, XRD, and TGA data for organic halide salts. Mendeley Data. [Link]

-

This compound (C8H9BrS). PubChemLite. [Link]

Sources

An In-depth Technical Guide to 4-(Methylthio)benzyl Bromide (CAS 38185-19-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Methylthio)benzyl bromide (CAS No. 38185-19-2), a versatile reagent in organic synthesis. From its fundamental physicochemical properties to its safe handling and diverse applications, this document serves as a critical resource for laboratory professionals.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-(bromomethyl)-4-(methylthio)benzene, is a substituted aromatic compound. Its structure features a benzyl bromide core with a methylthio group at the para position. This substitution pattern significantly influences its reactivity and physical characteristics.

// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂Br", fontcolor="#EA4335"]; S [label="S", fontcolor="#FBBC05"]; C8 [label="CH₃", fontcolor="#34A853"];

// Define positions for a clear benzene ring structure C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.74,1!"]; S [pos="-1.74,-1!"]; C8 [pos="-2.61,-0.5!"];

// Define edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C3 -- S; S -- C8;

// Add double bonds for the aromatic ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; } Caption: Molecular Structure of this compound

Key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 38185-19-2 | [1][2] |

| Molecular Formula | C₈H₉BrS | [1][2] |

| Molecular Weight | 217.13 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 43-47 °C | [1][2] |

| Boiling Point | 274.5 °C at 760 mmHg | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1][2] |

| Density | 1.44 g/cm³ | [2] |

| Solubility | Soluble in organic solvents, reacts slowly with water. | [3] |

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to ensure personnel safety and maintain its integrity.

Hazard Identification and First Aid

This compound is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1] It is also a lachrymator, meaning it can cause tearing.

| Exposure Route | Symptoms | First Aid Measures |

| Inhalation | Irritation of nose and throat, potential for pulmonary edema with severe exposure. | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Causes severe skin burns and may cause an allergic reaction. | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Causes severe eye irritation and damage, potentially leading to blindness. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Toxic if swallowed, causing irritation of the mouth and stomach. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit is recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and degradation of the compound.

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed to prevent moisture ingress, as it is moisture-sensitive.[1]

-

Store under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

-

Store away from heat, sparks, and open flames.

-

Segregate from incompatible materials.

-

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the benzylic bromide functional group. The benzylic position is activated towards nucleophilic substitution due to the ability of the benzene ring to stabilize the resulting carbocation intermediate in an Sₙ1-type mechanism, or to facilitate an Sₙ2 reaction.

Nucleophilic Substitution Reactions

This compound is an excellent electrophile for introducing the 4-(methylthio)benzyl moiety onto a variety of nucleophiles. This makes it a valuable building block in the synthesis of more complex molecules.

-

Alkylation of Amines, Alcohols, and Thiols: It readily reacts with primary and secondary amines, alcohols, and thiols to form the corresponding N-, O-, and S-benzylated products. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the HBr byproduct.

-

Alkylation of Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or β-ketoesters, can be alkylated with this compound to form new carbon-carbon bonds.

Applications in the Synthesis of Bioactive Molecules

The 4-(methylthio)benzyl group is a structural motif found in some biologically active compounds. Benzyl bromides, in general, are used to alkylate amino acid residues like methionine, which can be a tool for studying enzyme active sites.[4] For instance, benzyl halides are employed in the synthesis of 2-(benzylthio)pyrimidines, which have been investigated for their antibacterial properties.[5] While specific examples of this compound in late-stage drug development are not widely documented in publicly available literature, its utility as a versatile building block suggests its potential in the synthesis of novel therapeutic agents.

Other Reactions

-

Oxidation of the Sulfide: The methylthio group can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. For example, this compound can undergo self-catalyzed oxidation with hydrogen peroxide to yield the corresponding sulfoxide.[6] This transformation can be useful for modulating the electronic and steric properties of the molecule.

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.

General Protocol for O-Alkylation of a Phenol

This protocol describes a typical procedure for the benzylation of a phenol using this compound.

Materials:

-

Phenol derivative

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Add a solution of this compound (1.1-1.2 eq) in DMF dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired O-benzylated product.

Synthesis of this compound

A common method for the synthesis of benzyl bromides is through the bromination of the corresponding toluene derivative using N-bromosuccinimide (NBS) with a radical initiator, or from the corresponding benzyl alcohol.

Synthesis from 4-(Methylthio)benzyl Alcohol:

This compound can be prepared from 4-(methylthio)benzyl alcohol by reaction with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the benzylic protons (-CH₂Br) around 4.4-4.6 ppm, a singlet for the methyl protons (-SCH₃) around 2.4-2.5 ppm, and multiplets for the aromatic protons in the range of 7.2-7.5 ppm.

-

¹³C NMR: Characteristic peaks would be observed for the benzylic carbon, the methyl carbon, and the aromatic carbons, including the carbon attached to the sulfur atom.

-

IR Spectroscopy: Key absorption bands would include C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and a C-Br stretching vibration.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its handling requires strict adherence to safety protocols due to its toxic and corrosive nature. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- Chemical Safety Data Sheet MSDS / SDS - this compound 97. (2025). ChemicalBook.

- This compound. (n.d.). Echemi.

- This compound 97. (n.d.). Sigma-Aldrich.

- BENZYL BROMIDE. (n.d.). CAMEO Chemicals.

- This compound. (n.d.). PubChem.

- Rogers, G. A., Shaltiel, N., & Boyer, P. D. (1976). Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue. Journal of Biological Chemistry, 251(18), 5711–5717.

- Synthesis of compounds 4–17. Reagents and conditions: (i) Benzyl bromide... (n.d.).

- This compound 97 38185-19-2. (n.d.). Sigma-Aldrich.

- Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. (2021).

- This compound | C8H9BrS | CID 11367930. (n.d.). PubChem.

- Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. (n.d.). Benchchem.

- Nucleophilic Substitution Reactions. (n.d.). Arts, Science, and Commerce College, Kolhar.

- Experiment 7 — Nucleophilic Substitution. (n.d.). University of Wisconsin-Madison.

- Nucleophilic Substitution Reaction Lab Report. (n.d.). Bartleby.

- Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. (2021).

- Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. (2021).

Sources

- 1. This compound | C8H9BrS | CID 11367930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl thio benzyl cyanide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 4. Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asccollegekolhar.in [asccollegekolhar.in]

An In-depth Technical Guide to the Solubility of 4-(Methylthio)benzyl bromide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Methylthio)benzyl bromide, a crucial reagent in organic synthesis and pharmaceutical development. In the absence of extensive published quantitative solubility data, this document synthesizes foundational chemical principles, predictive analysis based on structural analogs, and detailed experimental protocols to empower researchers with the knowledge to effectively utilize this compound. This guide delves into the molecular characteristics governing solubility, offers a predicted solubility profile across a spectrum of common organic solvents, and provides actionable, step-by-step methodologies for both qualitative and quantitative solubility determination. Safety and handling considerations, particularly concerning the compound's reactivity, are also addressed to ensure safe laboratory practices.

Introduction: The Significance of Solubility in the Application of this compound

This compound, a solid with a melting point in the range of 43-47 °C, serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its utility in introducing the 4-(methylthio)benzyl moiety is of particular interest in medicinal chemistry and materials science. The efficiency of synthetic reactions, purification processes such as crystallization, and the formulation of this compound are all critically dependent on its solubility in organic solvents. An understanding of its solubility profile allows for the rational selection of solvent systems to optimize reaction rates, yields, and purity of the final products.

This guide is structured to provide a multi-faceted understanding of the solubility of this compound, moving from theoretical predictions to practical experimental verification.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound, shown below, reveals several key features that govern its solubility behavior.

Figure 1: Chemical Structure of this compound

Caption: A simple workflow for the qualitative assessment of solubility.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

Vials with screw caps

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.

-

Seal the vial and place it in a temperature-controlled shaker or water bath.

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the solution to stand at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe fitted with a syringe filter.

-

-

Gravimetric Analysis:

-

Tare a clean, dry, pre-weighed vial.

-

Dispense the filtered saturated solution into the tared vial and record the exact mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a vacuum oven is ideal).

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it.

-

-

Calculation:

-

Calculate the mass of the dissolved solid.

-

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Figure 3: Workflow for Quantitative Solubility Determination

Caption: A streamlined workflow for the quantitative gravimetric determination of solubility.

Safety and Handling

This compound is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. [2]It is also a lachrymator. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place away from moisture. [3]

Conclusion

While a comprehensive, publicly available database of the solubility of this compound in all common organic solvents is lacking, a strong predictive understanding can be achieved through the analysis of its molecular structure and comparison with analogous compounds. This technical guide provides a framework for researchers to make informed decisions regarding solvent selection for reactions, purifications, and formulations involving this important synthetic building block. The provided experimental protocols offer a direct path to obtaining precise solubility data for specific applications, ensuring both the success of the chemical process and the safety of the researcher.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 7.4: 7-5 Characteristics of the Sₙ1 Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound - GHS Hazard Statements. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Bromide. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

Sources

A Technical Guide to the Electrophilicity of the Benzylic Carbon in 4-(Methylthio)benzyl Bromide

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the benzylic carbon in 4-(Methylthio)benzyl bromide. It is intended for researchers, scientists, and professionals in drug development who utilize benzylic halides as synthetic intermediates. This document explores the nuanced electronic effects of the para-methylthio substituent, which significantly modulates the reactivity of the benzylic center. A central focus is the potential for anchimeric assistance by the sulfur atom, a phenomenon that can lead to enhanced reaction rates and specific stereochemical outcomes. This guide synthesizes theoretical principles with practical insights, offering a predictive framework for the behavior of this reagent in nucleophilic substitution reactions. Methodologies for the kinetic analysis of its reactivity are also presented, providing a practical basis for experimental design.

Introduction: Electrophilicity in Benzylic Systems

Benzylic halides are a cornerstone of organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. The reactivity of these compounds is dominated by the electrophilicity of the benzylic carbon, which is susceptible to attack by nucleophiles. The stability of the incipient benzylic carbocation, or the transition state leading to it, is a key determinant of reaction rate and mechanism. This stability is, in turn, highly sensitive to the electronic nature of substituents on the aromatic ring.

Substituents that donate electron density to the ring, such as alkoxy or alkyl groups, stabilize the positive charge that develops at the benzylic position during nucleophilic substitution. This stabilization lowers the activation energy of the reaction and accelerates the rate. Conversely, electron-withdrawing groups, such as nitro or cyano groups, destabilize the carbocation and retard the reaction rate. The interplay of inductive and resonance effects governs the overall impact of a substituent on the electrophilicity of the benzylic carbon.

The Dual Nature of the 4-Methylthio Substituent

The 4-methylthio (-SMe) group presents a fascinating case study in substituent effects. It possesses both an electron-withdrawing inductive effect, due to the electronegativity of the sulfur atom, and an electron-donating resonance effect, stemming from the ability of the sulfur lone pairs to delocalize into the aromatic ring.

Inductive vs. Resonance Effects

The inductive effect of the methylthio group is modest but electron-withdrawing, tending to increase the electrophilicity of the benzylic carbon. In contrast, the resonance effect is electron-donating and acts to stabilize a developing positive charge at the benzylic position. For substituents in the para position, the resonance effect often dominates in reactions that proceed through a carbocation-like transition state.

The Hammett Substituent Constant (σ)

The Hammett equation provides a quantitative means of assessing the electronic influence of substituents on reaction rates and equilibria. The substituent constant, σ, is a measure of the electronic effect of a substituent. For the para-methylthio group, the Hammett sigma (σₚ) value is approximately 0.00.[1] This value suggests that the electron-withdrawing inductive effect and the electron-donating resonance effect of the methylthio group effectively cancel each other out in the ionization of benzoic acid, the reaction used to define the σ scale.

Reaction Mechanisms and the Potential for Anchimeric Assistance

The reaction of this compound with a nucleophile can, in principle, proceed through several mechanisms, including Sₙ1, Sₙ2, and a mechanism involving neighboring group participation.

Sₙ1 and Sₙ2 Pathways